molecular formula C13H19NO4S B5190900 4-[(mesitylsulfonyl)amino]butanoic acid

4-[(mesitylsulfonyl)amino]butanoic acid

Cat. No.: B5190900
M. Wt: 285.36 g/mol
InChI Key: FILOCQWKMTZMKR-UHFFFAOYSA-N
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Description

4-[(Mesitylsulfonyl)amino]butanoic acid is a sulfonamide derivative of butanoic acid, featuring a mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) attached to the amino nitrogen of 4-aminobutanoic acid. Sulfonamide-containing butanoic acids are frequently explored in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids and enhanced hydrogen-bonding capabilities, which improve target binding .

Properties

IUPAC Name

4-[(2,4,6-trimethylphenyl)sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-9-7-10(2)13(11(3)8-9)19(17,18)14-6-4-5-12(15)16/h7-8,14H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILOCQWKMTZMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(mesitylsulfonyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with mesitylsulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. Common bases used in this reaction include triethylamine or pyridine, and the reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Mesitylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The mesitylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Mesitylsulfonyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[(mesitylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The mesitylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The mesitylsulfonyl group introduces significant steric bulk and lipophilicity compared to other sulfonyl substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Properties
4-[(Mesitylsulfonyl)amino]butanoic acid* 2,4,6-Trimethylphenyl C₁₄H₂₁NO₄S 299.39 (calculated) High lipophilicity, steric hindrance
4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid 4-Methylphenyl C₁₂H₁₇NO₄S 271.33 Moderate lipophilicity, improved solubility
4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid 1,3-Benzodioxol-5-yl C₁₂H₁₅NO₆S 301.32 Electron-rich, enhanced polarity
4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid 3-Chloro-4-methoxyphenyl C₁₂H₁₆ClNO₅S 313.78 Electron-withdrawing substituents, polar
4-[(pyrrolidine-1-sulfonyl)amino]butanoic acid Pyrrolidine C₈H₁₆N₂O₄S 236.29 Aliphatic sulfonamide, high solubility

Key Observations :

  • Steric Effects : The mesityl group’s bulky trimethylphenyl moiety may hinder enzymatic binding compared to smaller substituents like 4-methylphenyl or pyrrolidine .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) increase polarity, while electron-donating groups (e.g., methoxy) modulate reactivity and stability.

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